molecular formula C10H12F3NO2 B1353199 4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine CAS No. 879047-80-0

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine

Cat. No. B1353199
M. Wt: 235.2 g/mol
InChI Key: MTLLVZDLLCJHSE-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a phenylamine group (aniline derivative), a trifluoromethyl group, and a methoxyethoxy group . These groups are common in various fields of chemistry and have different properties.


Molecular Structure Analysis

The molecular structure of this compound would likely involve a phenyl ring (from the phenylamine), a trifluoromethyl group attached to the ring, and a methoxyethoxy group also attached to the ring .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine” are not available, similar compounds can participate in a variety of chemical reactions. For example, 2-Methoxyethanol can undergo reactions like oxidation and elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could influence its polarity and reactivity .

Scientific Research Applications

Application 1: Biodegradable Polymers

  • Summary of Application : The compound is used in the synthesis of a degradable polyphosphazene, specifically poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP). This polymer has potential applications in the biomedical industry due to its unique characteristics of being easily degradable .
  • Methods of Application : The synthesis of MEEP involves two steps. First, polydichlorophosphazenes (PDCP) are synthesized from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring opening polymerization. In the second step, PDCP chlorines are substituted by 2 (2-methoxyethoxyethoxy) moiety .
  • Results or Outcomes : The structure of synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance (31P NMR) and hydrogen-1 nuclear magnetic resonance (1H NMR). The hydrolytic degradation of MEEP is carried out at 37 °C in phosphate-buffered saline (PBS) with neutral, basic, and acidic media .

Application 2: Drug Delivery Systems

  • Summary of Application : The compound is used in the functionalization of mesoporous silica nanoparticles (MSNs) for drug delivery systems. These nanoparticles can unload their drug cargo upon exposure to either endogenous or exogenous types of stimuli .
  • Methods of Application : Ultrasonic radiation-triggered MSNs were synthesized by grafting poly(2-(2-methoxy ethoxy) ethyl methacrylate-co-2-tetrahydropyranyl methacrylate on its surface .
  • Results or Outcomes : It has been reported that ultrasonic radiation improves the drug release from both biodegradable and non-biodegradable matrices .

Future Directions

The future directions for this compound would depend on its properties and potential applications. For instance, if it showed promise as a drug, future research might focus on optimizing its structure for better efficacy and safety .

properties

IUPAC Name

4-(2-methoxyethoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c1-15-4-5-16-9-3-2-7(14)6-8(9)10(11,12)13/h2-3,6H,4-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLLVZDLLCJHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine

Synthesis routes and methods

Procedure details

2-Methoxyethanol (219 mg, 2.88 mmol) was dissolved in THF (6 mL), and sodium hydride (60%, 39 mg, 0.96 mmol) was added thereto. The mixture was stirred at room temperature for 10 minutes, and 2-fluoro-5-nitrobenzotrifluoride (200 mg, 0.96 mmol) was added thereto. The resulting mixture was heated at 60° C. for 5 hours. The reaction solution was poured in a saturated sodium bicarbonate solution and extracted with ethyl acetate and washed with saturated brine. To the organic layer, 10% palladium carbon (20 mg) and methanol (2 mL) were added. The resulting mixture was stirred under hydrogen atmosphere at atmospheric pressure at room temperature for 16 hours. The catalyst was removed by filtration, and the filtrate was concentrated. The residue was purified by silica-gel column chromatography (n-hexane:ethyl acetate=5:1) to give the desired material (170 mg, yield: 76%) as a yellow oil.
Quantity
219 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
76%

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